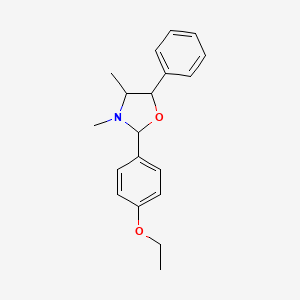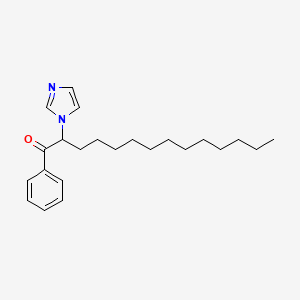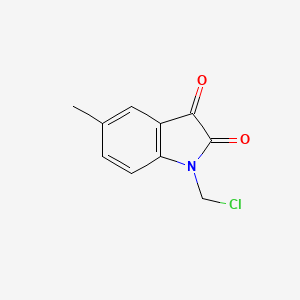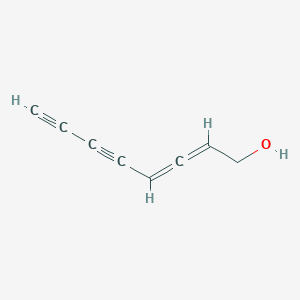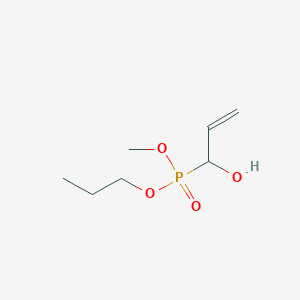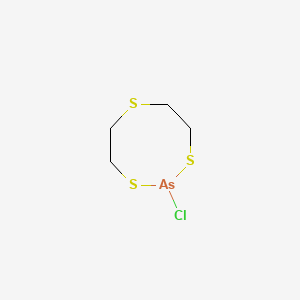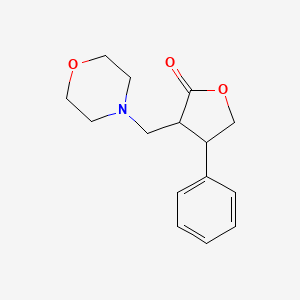
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone is a synthetic organic compound that belongs to the class of furanones It is characterized by a furanone ring substituted with a morpholinylmethyl group and a phenyl group
Vorbereitungsmethoden
The synthesis of Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furanone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholinylmethyl group: This step involves the reaction of the furanone intermediate with morpholine in the presence of a suitable catalyst.
Addition of the phenyl group:
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of advanced catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the morpholinylmethyl group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinylmethyl group plays a crucial role in binding to the active site of the target, while the phenyl group enhances the compound’s stability and affinity. The compound may modulate signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone can be compared with similar compounds such as:
Dihydro-3-(4-piperidinylmethyl)-4-phenyl-2(3H)-furanone: This compound has a piperidinylmethyl group instead of a morpholinylmethyl group, which may result in different biological activities and properties.
Dihydro-3-(4-morpholinylmethyl)-4-(4-methylphenyl)-2(3H)-furanone: The presence of a methyl group on the phenyl ring can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
55643-59-9 |
|---|---|
Molekularformel |
C15H19NO3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
3-(morpholin-4-ylmethyl)-4-phenyloxolan-2-one |
InChI |
InChI=1S/C15H19NO3/c17-15-13(10-16-6-8-18-9-7-16)14(11-19-15)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |
InChI-Schlüssel |
JOMAPGOMSKHXCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2C(COC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


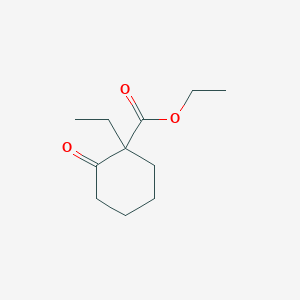

![4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one](/img/structure/B14640944.png)
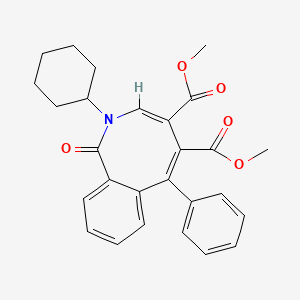
![4-[3-(4-Methoxyphenyl)propyl]piperidine](/img/structure/B14640959.png)
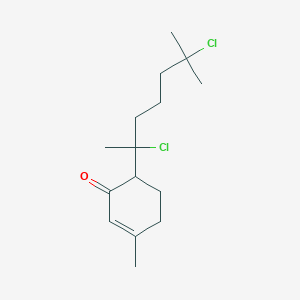
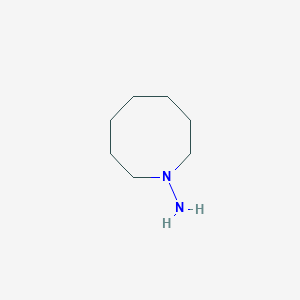
![Bicyclo[5.1.1]non-1-ene](/img/structure/B14640983.png)
